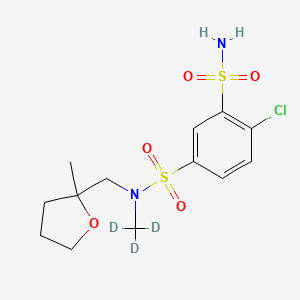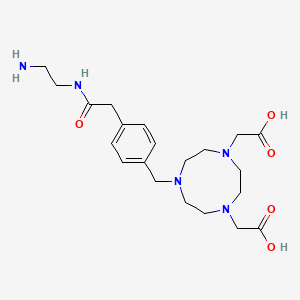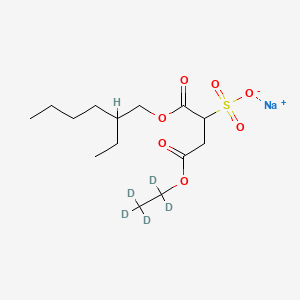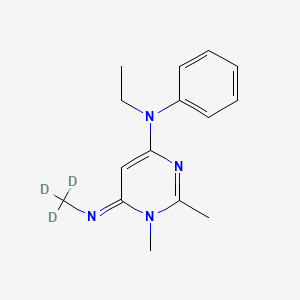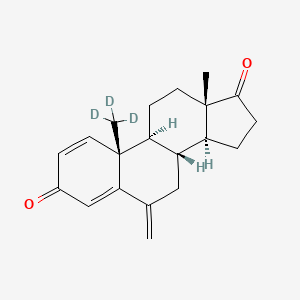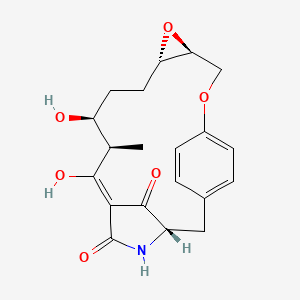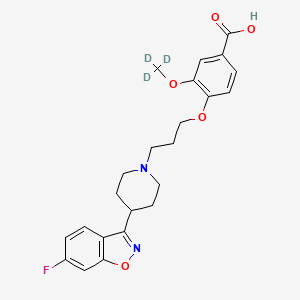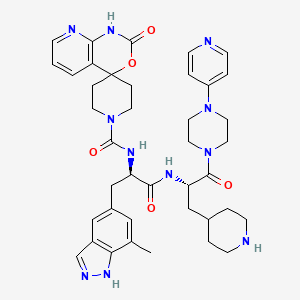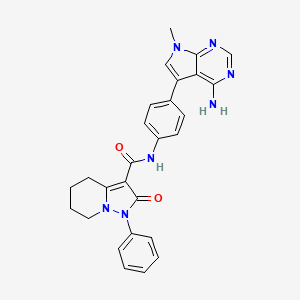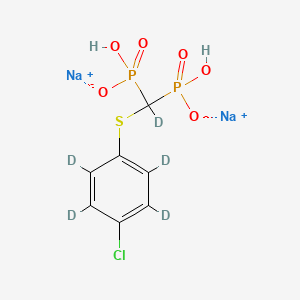
Tiludronic Acid-d5 Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiludronate-d5 (sodium) is a deuterium-labeled version of Tiludronate disodium. It is an orally active bisphosphonate that acts as an osteoregulator. This compound is primarily used in the research of metabolic bone disorders due to its potent inhibitory effects on osteoclast vacuolar H(+)-ATPase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiludronate-d5 (sodium) involves the incorporation of deuterium into the Tiludronate disodium molecule. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for Tiludronate-d5 (sodium) are similar to those used for other bisphosphonates. These methods typically involve large-scale chemical synthesis in specialized reactors, followed by purification processes to ensure the high purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Tiludronate-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Tiludronate-d5 (sodium) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Tiludronate-d5 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
Tiludronate-d5 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of bisphosphonates.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Explored for its potential therapeutic applications in treating metabolic bone disorders.
Industry: Utilized in the development of new bisphosphonate-based drugs and treatments
Mechanism of Action
Tiludronate-d5 (sodium) exerts its effects by inhibiting osteoclast activity. Osteoclasts are cells responsible for bone resorption. When osteoclasts bind to bone, they form podosomes, which are ring structures of F-actin. Tiludronate-d5 (sodium) inhibits protein-tyrosine-phosphatase, increasing tyrosine phosphorylation and disrupting podosome formation. This inhibition prevents the formation of podosomes, causing osteoclasts to detach from bones and preventing bone resorption .
Comparison with Similar Compounds
Similar Compounds
Alendronate sodium: Another bisphosphonate used to treat and prevent bone disorders.
Risedronate sodium: A bisphosphonate that inhibits osteoclast-mediated bone resorption.
Ibandronate sodium: Used for the treatment of osteoporosis in postmenopausal women.
Uniqueness of Tiludronate-d5 (sodium)
Tiludronate-d5 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This labeling also helps in tracing the metabolic pathways and understanding the pharmacokinetics of the compound .
Properties
Molecular Formula |
C7H7ClNa2O6P2S |
|---|---|
Molecular Weight |
367.60 g/mol |
IUPAC Name |
disodium;[(4-chloro-2,3,5,6-tetradeuteriophenyl)sulfanyl-deuterio-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2/i1D,2D,3D,4D,7D;; |
InChI Key |
SKUHWSDHMJMHIW-BWKOADIDSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1SC([2H])(P(=O)(O)[O-])P(=O)(O)[O-])[2H])[2H])Cl)[2H].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





